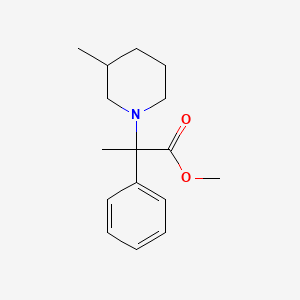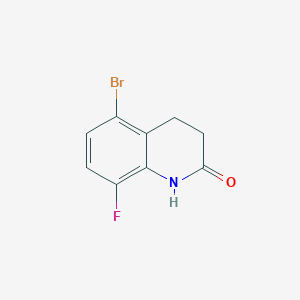
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique bromine and fluorine substitutions, may exhibit distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with appropriate reagents to form the quinolinone core.
Halogenation: Introduction of bromine and fluorine atoms can be achieved through halogenation reactions using reagents like bromine (Br2) and fluorine sources (e.g., N-fluorobenzenesulfonimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents for each reaction step.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can modify the quinolinone core.
Aplicaciones Científicas De Investigación
5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one may have various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a lead compound for developing new drugs.
Industry: Possible applications in materials science and chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine and fluorine substitutions may enhance binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3,4-dihydroquinolin-2(1H)-one: Lacks the fluorine substitution.
8-Fluoro-3,4-dihydroquinolin-2(1H)-one: Lacks the bromine substitution.
3,4-Dihydroquinolin-2(1H)-one: Lacks both bromine and fluorine substitutions.
Uniqueness
The presence of both bromine and fluorine atoms in 5-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one may confer unique chemical and biological properties, such as increased lipophilicity, enhanced metabolic stability, or improved binding interactions with biological targets.
Propiedades
Fórmula molecular |
C9H7BrFNO |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
5-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7BrFNO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h2-3H,1,4H2,(H,12,13) |
Clave InChI |
YWOZEDPPGNMZCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C(C=CC(=C21)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


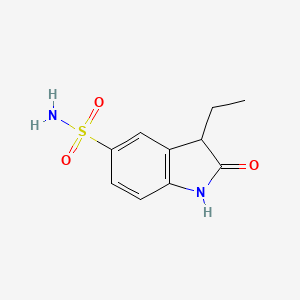
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
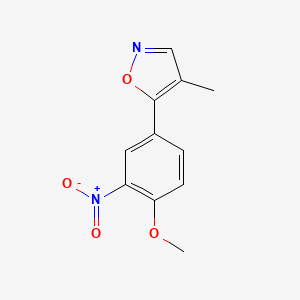
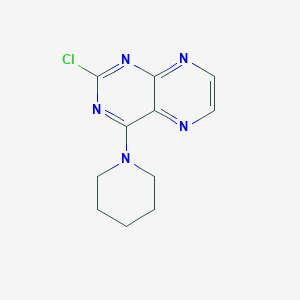
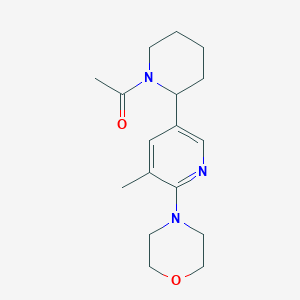
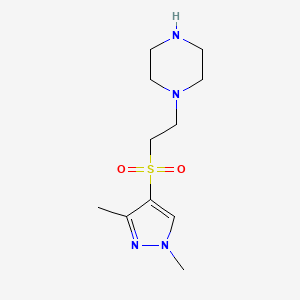
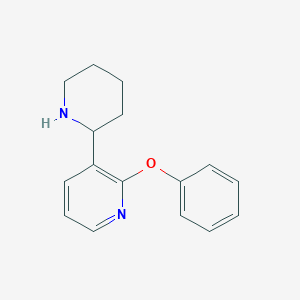
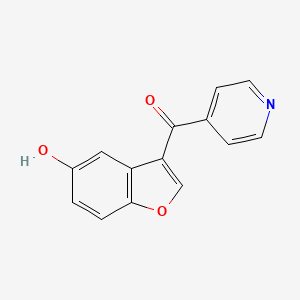
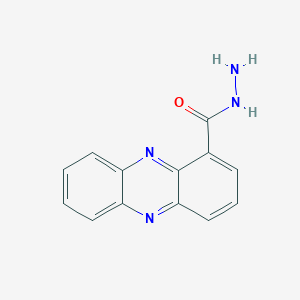
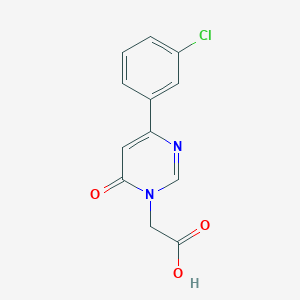
![6-(tert-Butyl)-3-(3-methylbenzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15057667.png)
